

Application of 3,3'-Dichlorobenzophenone in Polymer Chemistry: A Technical Guide

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Compound of Interest

Compound Name: **3,3'-Dichlorobenzophenone**

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Authored by a Senior Application Scientist

This guide provides a detailed exploration of the potential applications of **3,3'-Dichlorobenzophenone** in the field of polymer chemistry. While specific literature on the 3,3'-isomer is limited, this document extrapolates from the well-established chemistry of its isomers, particularly 4,4'-Dichlorobenzophenone, to provide scientifically grounded insights into its use as both a photoinitiator and a monomer for high-performance polymers.

Introduction to 3,3'-Dichlorobenzophenone

3,3'-Dichlorobenzophenone is an aromatic ketone with the chemical formula $C_{13}H_8Cl_2O$.^{[1][2]} Its structure, featuring a central carbonyl group and two chlorine-substituted phenyl rings, suggests its utility in two primary areas of polymer chemistry: as a Type II photoinitiator for free-radical polymerization and as a monomer in the synthesis of poly(aryl ether ketone)s (PAEKs) through nucleophilic aromatic substitution. The positioning of the chlorine atoms at the 3 and 3' positions influences the molecule's reactivity and photophysical properties compared to its more commonly studied isomers.

Application as a Type II Photoinitiator

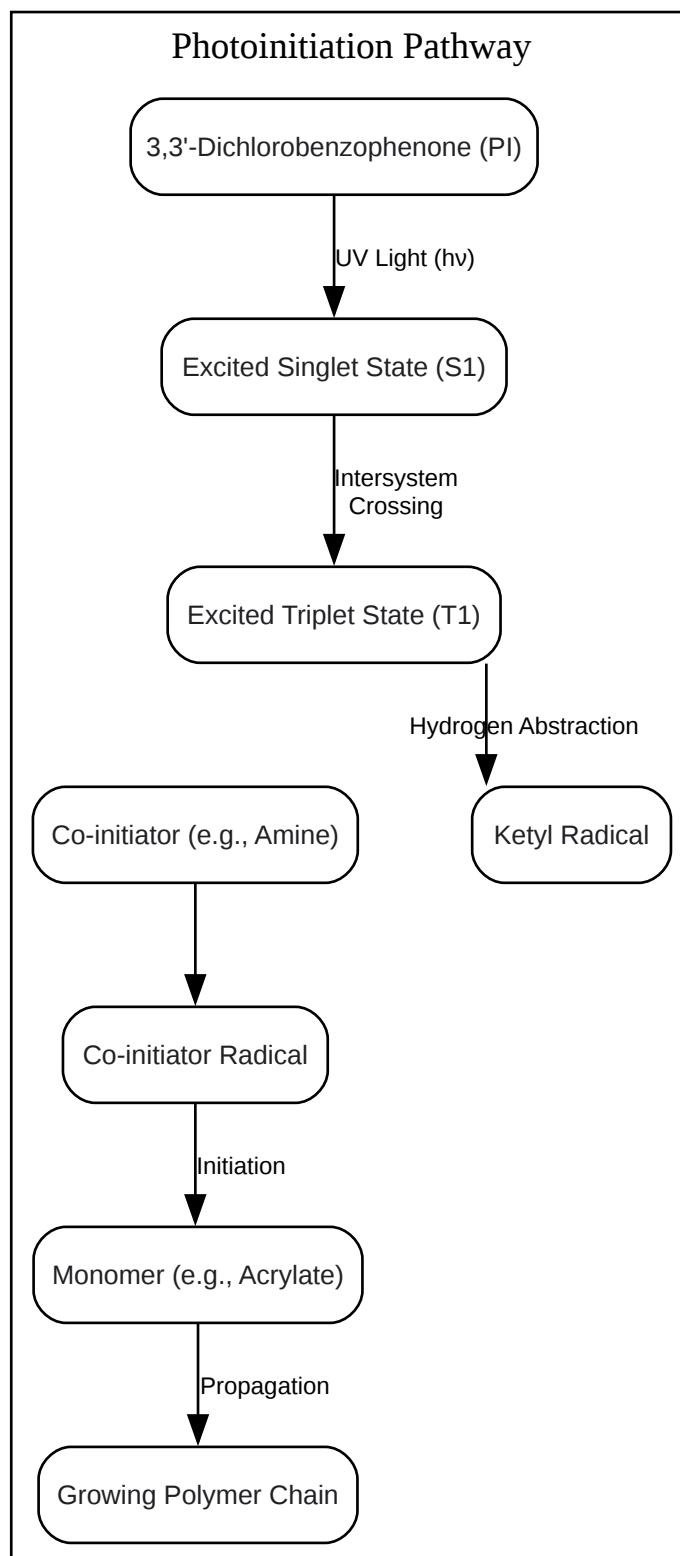
Benzophenone and its derivatives are classic examples of Type II photoinitiators.^[3] They initiate polymerization through a bimolecular process that involves hydrogen abstraction from a

co-initiator.[4][5]

Mechanism of Action

The initiation process for a **3,3'-Dichlorobenzophenone**-based system can be described in the following steps:

- Photoexcitation: Upon absorption of UV radiation, the **3,3'-Dichlorobenzophenone** molecule is promoted from its ground state (S_0) to an excited singlet state (S_1).
- Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T_1).
- Hydrogen Abstraction: The triplet-state photoinitiator abstracts a hydrogen atom from a co-initiator, typically a tertiary amine or an alcohol.[3]
- Radical Formation: This abstraction generates two radical species: a ketyl radical from the benzophenone and a highly reactive radical from the co-initiator. The co-initiator radical is primarily responsible for initiating the polymerization of monomer units.[4]



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Caption: Mechanism of Type II photopolymerization using **3,3'-Dichlorobenzophenone**.

Experimental Protocol: UV Curing of an Acrylate Formulation

This protocol provides a general procedure for the photopolymerization of a simple acrylate monomer using a **3,3'-Dichlorobenzophenone**/amine photoinitiator system.

Materials:

- **3,3'-Dichlorobenzophenone**
- N-Methyldiethanolamine (MDEA) as co-initiator
- Trimethylolpropane triacrylate (TMPTA) as monomer
- UV curing chamber with a medium-pressure mercury lamp

Procedure:

- Formulation Preparation: In an amber vial to protect from ambient light, prepare the formulation by dissolving **3,3'-Dichlorobenzophenone** (2% by weight) and MDEA (4% by weight) in TMPTA monomer.
- Homogenization: Gently warm the mixture to approximately 40°C and stir until a homogeneous, clear solution is obtained.
- Application: Apply a thin film (e.g., 50 µm) of the formulation onto a suitable substrate (e.g., glass or metal).
- UV Curing: Place the coated substrate in the UV curing chamber. Expose the film to UV radiation. The curing time will depend on the lamp intensity and the distance from the source.
- Curing Assessment: Monitor the curing process by assessing the tackiness of the film surface. Curing is complete when the film is solid and tack-free.

Component	Function	Typical Concentration (wt%)
3,3'-Dichlorobenzophenone	Photoinitiator	1 - 5
N-Methyldiethanolamine (MDEA)	Co-initiator	2 - 8
Trimethylolpropane triacrylate	Monomer/Crosslinker	Balance

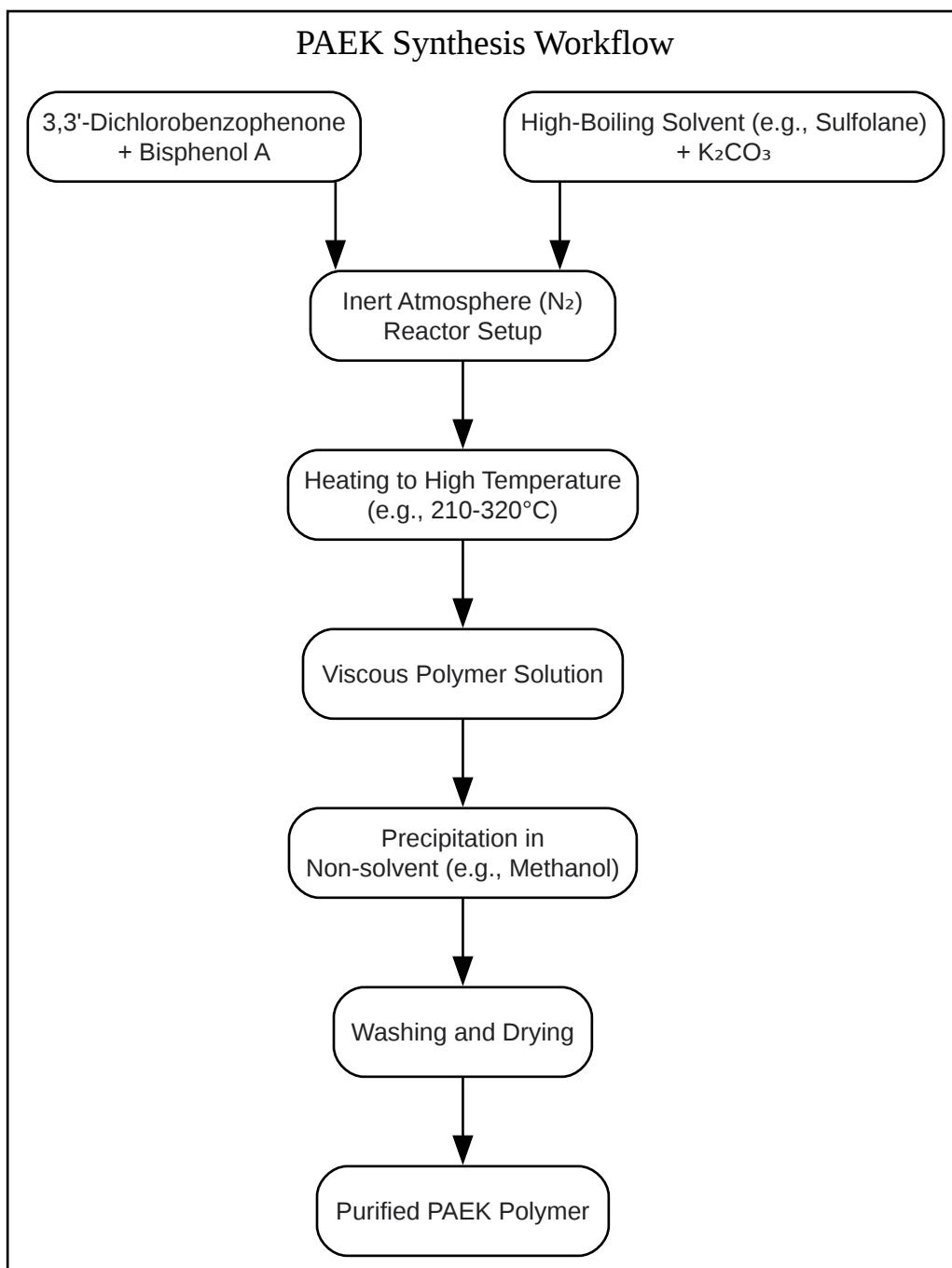
Application as a Monomer in Poly(aryl ether ketone) Synthesis

Dichlorobenzophenone isomers are utilized as monomers in the synthesis of high-performance polymers like poly(aryl ether ketone)s (PAEKs). These polymers are known for their exceptional thermal stability and chemical resistance.^{[6][7][8]} The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation. It is important to note that dichlorobenzophenones are generally less reactive than their difluorinated counterparts, often requiring more stringent reaction conditions.^[9]

Mechanism of Polycondensation

The synthesis of a PAEK using **3,3'-Dichlorobenzophenone** and a bisphenol (e.g., Bisphenol A) involves the following key steps:

- Deprotonation: The bisphenol is deprotonated by a weak base, typically anhydrous potassium carbonate, to form a more nucleophilic phenoxide.
- Nucleophilic Attack: The bisphenoxide attacks the electron-deficient carbon atoms attached to the chlorine on the **3,3'-Dichlorobenzophenone**. The electron-withdrawing effect of the ketone group activates the chlorine atoms as leaving groups, although less effectively than in the 4,4'-isomer.^{[10][11]}
- Polymer Chain Growth: This process of forming ether linkages repeats, leading to the growth of the PAEK polymer chain.



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Caption: General workflow for the synthesis of a PAEK from **3,3'-Dichlorobenzophenone**.

Experimental Protocol: Synthesis of a Poly(ether ketone)

This protocol is a representative example for the synthesis of a PAEK. The stoichiometry of the monomers is crucial for achieving high molecular weight.

Materials:

- **3,3'-Dichlorobenzophenone**
- Bisphenol A
- Anhydrous Potassium Carbonate (K_2CO_3), finely ground and dried
- Sulfolane (high-purity)
- Toluene (for azeotropic removal of water)
- Methanol
- Nitrogen gas (high purity)

Procedure:

- Reactor Setup: A multi-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
- Charging Reagents: Charge the flask with **3,3'-Dichlorobenzophenone**, an equimolar amount of Bisphenol A, and an excess of K_2CO_3 (e.g., 1.5-2 moles per mole of bisphenol). Add sulfolane as the solvent and toluene as the azeotroping agent.
- Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes and maintain a gentle nitrogen flow throughout the reaction.
- Dehydration: Heat the mixture to reflux (around 140-160°C) to azeotropically remove any water generated from the phenoxide formation.
- Polymerization: After dehydration, slowly raise the temperature to 210-250°C to initiate polymerization. The reaction is typically held at this temperature for several hours, with the viscosity of the mixture increasing as the polymer forms.

- Isolation: After cooling, the viscous polymer solution is diluted with a suitable solvent (e.g., NMP) and then slowly poured into a non-solvent like methanol with vigorous stirring to precipitate the polymer.
- Purification: The precipitated polymer is filtered, washed repeatedly with hot water and methanol to remove residual salts and solvent, and then dried in a vacuum oven.

Parameter	Condition	Rationale
Solvent	Sulfolane, NMP	High boiling point, aprotic polar solvent to facilitate SNAr reaction.
Base	Anhydrous K_2CO_3	To deprotonate the bisphenol and drive the reaction. Must be anhydrous.
Temperature	210 - 320 °C	Required to overcome the lower reactivity of the dichloro monomer. ^{[7][12]}
Atmosphere	Inert (Nitrogen)	Prevents oxidation of the phenoxide and polymer at high temperatures.

Conclusion

While direct experimental data for **3,3'-Dichlorobenzophenone** in polymer chemistry is not widely available, its chemical structure strongly supports its potential as both a Type II photoinitiator and a monomer for high-performance polymers. The protocols and mechanisms presented here, based on the established chemistry of its isomers, provide a solid foundation for researchers to explore the unique properties that the 3,3'-dichloro substitution pattern may impart to polymeric materials. Further research is warranted to fully characterize its reactivity and the properties of the resulting polymers.

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